Home > Products > Screening Compounds P133757 > N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide -

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide

Catalog Number: EVT-5638890
CAS Number:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. While its specific source or natural occurrence is not elaborated upon in the provided literature, its core structure suggests potential applications in medicinal chemistry and materials science. It serves as a valuable building block for the synthesis of more complex molecules with potential biological and pharmacological activities [, , , , ].

Applications
  • Medicinal Chemistry: As a benzamide derivative, it could be investigated for potential pharmaceutical applications, including:
    • Anti-cancer activity: Benzamide derivatives have shown promising anticancer activity in various studies. [, ]
    • Antimicrobial activity: This class of compounds has also demonstrated potential as antimicrobial agents. [, ]

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate

Compound Description: This compound serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. It has demonstrated utility in 30 examples. []

Relevance: This compound shares the core 3-cyano-4,6-dimethylpyridin-2-yl moiety with N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide. The difference lies in the replacement of the benzamide portion with a tert-butoxycarbonyl group, highlighting the reactivity of the pyridine ring towards diverse substitutions. []

N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Compound Description: This compound acts as a cyanoacetylating agent. It facilitates the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives. Two methods, conventional heating and ultrasonication, utilize this compound effectively. []

Relevance: While lacking the entire 3-cyano-4,6-dimethylpyridin-2-yl unit, this compound presents a structural similarity to the target compound, N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, through the presence of the cyanoacetamide group. This comparison suggests a potential exploration of cyanoacetylation reactions on the target compound for synthesizing novel derivatives. []

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)oxy]acetohydrazide

Compound Description: This compound serves as a key precursor in the synthesis of various biologically active compounds. It is particularly significant in developing potential PIM-1 kinase inhibitors. Notably, its derivatives have demonstrated potent cytotoxicity against MCF-7 and HepG2 cell lines. []

Relevance: This compound is very closely related to the target compound N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide. The only structural difference lies in the replacement of the benzamide moiety with an acetohydrazide group. This similarity highlights the versatility of the 3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl scaffold for generating diverse bioactive compounds. []

4-(4,6-Dimethylpyrid-2-yl)-5-ethyl-3-phenyl-4H-1,2,4-triazole

Compound Description: This compound represents a structural analog of N-(4,6-dimethylpyrid-2-yl)benzamide. It exhibits enhanced anti-inflammatory properties due to the presence of a triazolic heterocycle instead of the amide function. []

Relevance: Although lacking the cyano group and the oxygen linker, this compound exhibits a noticeable structural resemblance to the target compound N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, particularly in the shared 4,6-dimethylpyrid-2-yl moiety. This similarity underscores the significance of the dimethylpyridine group in potentially influencing anti-inflammatory activity. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: This compound is a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating hematologic malignancies. VNO forms during the oxidative stress degradation of Venetoclax. []

Relevance: While structurally distinct from N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, VNO's identification as an oxidative degradation product of Venetoclax provides valuable insight into potential metabolic pathways. Understanding these pathways could be crucial in assessing the metabolic stability of compounds sharing similar structural motifs with Venetoclax, especially those containing oxidizable functionalities. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA represents another potential oxidative impurity of Venetoclax. It forms from VNO via a [, ] Meisenheimer rearrangement. Like VNO, the presence of VHA in Venetoclax highlights potential metabolic pathways relevant to similar compounds. []

Relevance: Though structurally different from N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, the formation of VHA from VNO through a Meisenheimer rearrangement offers important information regarding potential metabolic transformations. This information becomes particularly relevant when considering compounds structurally similar to Venetoclax. Notably, the presence of the benzamide group in VHA, although in a different chemical environment, suggests that the target compound might undergo similar rearrangement reactions under specific conditions. []

5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

Compound Description: These pyrimidine derivatives exhibit antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Notably, compound 5o shows excellent antifungal activity against Phomopsis sp., surpassing the efficacy of Pyrimethanil. []

N-[N′-(2-Cyano-acetyl)-hydrazinocarbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide

Compound Description: This compound serves as a key building block in the synthesis of novel quinazolin-2,4-dione derivatives exhibiting antibacterial activity through DNA gyrase inhibition. []

Relevance: Although structurally distinct from N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, this compound's role as a precursor for DNA gyrase inhibitors offers a valuable point of comparison. It suggests exploring the target compound's potential for modification into similar quinazolin-2,4-dione-based structures, potentially leading to the discovery of new antibacterial agents. []

3-cyano-4,6-dimethylpyridine-2(1H)-one (1), 2-chloro-3-cyano-4,6-dimethylpyridine (2), 3-cyano-4,6-dimethylpyridine-2(1H)-thione (3), 3-cyano-4,6-distyrylpyridine-2(1H)-thione (4), 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide (5), 3-amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (6), 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (7), 3-amino-4,6-distyryl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (8), 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9), and 3-amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (10)

Compound Description: This series of pyridine derivatives are neonicotinoids analogues. They were designed and synthesized to investigate their potential as insecticides. Some exhibited excellent insecticidal activity against the cowpea aphid Aphis craccivora Koch. []

Relevance: These pyridine derivatives, particularly compounds 1, 2, and 3, are closely related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide as they share the core 3-cyano-4,6-dimethylpyridine scaffold. The structural variations in these analogues, such as the presence of chlorine, thione groups, and styryl substitutions, provide valuable insights into the structure-activity relationship for insecticidal activity. This comparison suggests that modifications on the benzamide and ether oxygen linker in the target compound could potentially lead to the development of new insecticide candidates with improved efficacy. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a selective cannabinoid CB1/CB2 receptor ligand that acts as a partial agonist. It demonstrates antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []

Relevance: Although structurally distinct from N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, BAY 59-3074 offers a point of comparison due to its activity as a cannabinoid receptor ligand. It highlights the potential for compounds with diverse structures to interact with cannabinoid receptors, suggesting that analogs of the target compound with appropriate modifications could be explored for potential activity at these receptors. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It exhibits a significant increase in both binding and functional activities compared to CDPPB. []

Relevance: Despite being classified within the same broad category of benzamide derivatives as N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, VU-1545 exhibits a distinct structural motif. The 1,3-diphenyl-1H-pyrazol-5-yl group in VU-1545 replaces the 3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl portion of the target compound. This difference highlights the diverse structural requirements for positive allosteric modulation of mGluR5 and suggests that incorporating similar modifications in the target compound could lead to novel mGluR5 modulators. []

3,3′-Difluorobenzaldazine and 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: Both compounds are positive allosteric modulators of metabotropic glutamate receptors. 3,3′-Difluorobenzaldazine displays anti-inflammatory activity by reducing microglial activation. VU-29, similar to VU-1545, selectively potentiates mGluR5 over mGluR1. [, ]

Relevance: While not directly structurally related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, these compounds offer valuable comparison points within the context of mGluR modulation. The shared characteristic of positive allosteric modulation, despite significant structural differences, highlights the potential for diverse chemical scaffolds to achieve similar pharmacological effects. [, ]

N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A) and 4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-7720770-B)

Compound Description: These aminofurazan-based inhibitors potently target Rho kinase (ROCK) enzymatic activity. They exhibit anti-inflammatory and vasodilatory activities, suggesting potential therapeutic applications for hypertension. []

Relevance: Despite their structural dissimilarity to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, these ROCK inhibitors provide a comparative perspective on benzamide derivatives in a different therapeutic context. Their efficacy in hypertension highlights the versatility of this chemical class for targeting diverse pharmacological targets. []

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide, N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide, and severine acetate

Compound Description: These N-phenylethyl-benzamide derivatives were isolated from Swinglea glutinosa. They exhibit moderate nonselective cytotoxic activity against several cancer cell lines. []

3-((5-((4,6-dimethylpyridin-2-yl)methoxy)-5-oxopentanoyl)oxy)-N,N-dimethylpropan-1-amine oxide (14)

Compound Description: This chemical chaperone derivative shows neuroprotective effects in vitro and improves neurological function in a mouse model of Amyotrophic Lateral Sclerosis (ALS). []

(S)-3,5-Dihydroxyphenylglycine (DHPG)

Compound Description: This compound is a selective agonist of group I metabotropic glutamate receptors, including mGluR5. It is commonly used as a pharmacological tool to study mGluR5 function. [, ]

Relevance: Although structurally dissimilar to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, DHPG's function as an mGluR5 agonist provides a reference point for understanding the receptor's activation. The studies involving DHPG and mGluR5 allosteric modulators highlight the complex interplay between orthosteric and allosteric ligands in influencing receptor activity. [, ]

3-Chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: GSK923295 represents the first potent and selective inhibitor of centromere-associated protein E (CENP-E). It exhibits broad antitumor activity in vivo and has advanced to human clinical trials. []

Relevance: Though structurally distinct from N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, GSK923295 exemplifies a benzamide derivative with significant antitumor activity. This example underscores the potential of exploring the target compound's scaffold for developing novel anticancer agents. []

Relevance: While not structurally related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, these mGluR5 PAMs showcase the concept of "biased allosteric modulation," where different ligands can produce distinct signaling outcomes despite acting on the same receptor. This concept suggests that modifications on the target compound could potentially lead to the development of novel mGluR5 modulators with unique signaling profiles and therapeutic applications. []

Dicyanocobinamide (CN2-Cbi)

Compound Description: CN2-Cbi, a natural intermediate in vitamin B12 synthesis, acts as a novel coactivator of nitric oxide receptor (sGC). Unlike other sGC regulators, it directly targets the catalytic domain. []

Relevance: While structurally unrelated to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide, CN2-Cbi's unique mechanism of sGC activation expands the understanding of sGC regulation. This information could be valuable when exploring the target compound's potential interaction with sGC or designing novel sGC modulators. []

Properties

Product Name

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]benzamide

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H17N3O2/c1-14-11-15(2)23-21(19(14)13-22)26-18-10-6-9-17(12-18)24-20(25)16-7-4-3-5-8-16/h3-12H,1-2H3,(H,24,25)

InChI Key

CXKHRSFXWABVFU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.